CBL-0137 free base
Vue d'ensemble
Description
CBL-0137 free base is a curaxin compound with a designated molecular formula of C21H24N2O2 and a molecular weight of 336.435 g/mol . It is also known as Curaxin 137 or CBLC137 .
Synthesis Analysis
CBL-0137 is a metabolically stable curaxin that activates p53 with an EC50 value of 0.37 µM and inhibits NF-κB with an EC50 of 0.47 µM . It has been shown to have potent anticancer activity in various cancer cell lines .Molecular Structure Analysis
The molecular formula of CBL-0137 free base is C21H24N2O2 . The exact mass is 336.18 and the molecular weight is 336.435 .Chemical Reactions Analysis
CBL-0137 has been found to inhibit the Facilitates Chromatin Transcription (FACT) complex, thereby activating p53 and inhibiting NF-κB . It has been shown to have antitumor activity and is currently being tested in phase 1 clinical trials in solid tumors and hematological malignancies .Physical And Chemical Properties Analysis
CBL-0137 free base has a molecular weight of 336.43 .Applications De Recherche Scientifique
Application in Non-Small Cell Lung and Pancreatic Cancer Treatment
Specific Scientific Field
This application falls under the field of Oncology , specifically the treatment of non-small cell lung and pancreatic cancers.
Summary of the Application
CBL0137 has been found to have significant antitumor activity against non-small cell lung and pancreatic cancer xenografts. It works by inhibiting FACT, a chromatin remodelling factor complex involved in the transcription of genes with highly ordered chromatin structure, replication, and mitosis .
Methods of Application
The study investigated the effect of CBL0137 and its combination with gemcitabine, a nucleoside analog used in treatment of non-small lung cancer (NSCLC) and pancreatic ductal adenocarcinoma (PDA) .
Results or Outcomes
CBL0137 showed significant antitumor activity against a H1975 NSCLC xenograft model (89.6% growth inhibition) as well as a patient-derived PDA (PDA#2) model (70.4% growth inhibition). Furthermore, CBL0137 acted synergistically with gemcitabine against both tumor types as evidenced by increased median survival time compared to each drug administered as a single agent .
Application in Neuroblastoma Treatment
Specific Scientific Field
This application is in the field of Pediatric Oncology , specifically the treatment of neuroblastoma.
Summary of the Application
Curaxin CBL0137, which simultaneously suppresses NF-κB and activates p53, has been found to be highly effective in two independent mouse models of neuroblastoma .
Methods of Application
The study involved treating cohorts of homozygous TH-MYCN mice with small palpable tumors or human MYCN-amplified BE (2)-C neuroblastoma tumor-bearing nude mice with CBL0137, alone or combined with chemotherapeutic drugs .
Results or Outcomes
Oral CBL0137 significantly extended survival (median survival time from start of treatment = 31.0±9.9 days versus controls = 3.0±0.2 days; P<0.0001), and was as effective as cisplatin or cyclophosphamide single-agent treatment. Remarkably, CBL0137 administered intravenously resulted in a significant number of long-term tumor-free survivors .
Application in Combination with Gemcitabine
Specific Scientific Field
This application is in the field of Oncology , specifically the treatment of non-small cell lung and pancreatic cancers.
Summary of the Application
CBL0137 has been found to act synergistically with gemcitabine, a nucleoside analog used in treatment of non-small lung cancer (NSCLC) and pancreatic ductal adenocarcinoma (PDA) .
Methods of Application
The study investigated the effect of CBL0137 and its combination with gemcitabine. Preliminary investigation into the mechanism underlying the synergy of this combination suggest that CBL0137 may enhance gemcitabine activity in part by abrogating the expression of modulators of gemcitabine response, such as cytidine deaminase and ribonucleotide reductase .
Results or Outcomes
CBL0137 acted synergistically with gemcitabine against both tumor types as evidenced by increased median survival time compared to each drug administered as a single agent .
Application in Preclinical Models of Pancreatic Cancer
Specific Scientific Field
This application is in the field of Oncology , specifically the treatment of pancreatic cancer.
Summary of the Application
Curaxin CBL0137 has been found to be highly effective against different models of pancreatic ductal adenocarcinoma (PDA), including models of gemcitabine-resistant tumors .
Methods of Application
The study involved treating patient-derived PDA xenografts and PANC-1 orthotopic tumors with CBL0137, alone or combined with gemcitabine .
Results or Outcomes
CBL0137 was efficacious against mouse models of PDA and enhanced the effect of gemcitabine by causing a significant delay in tumor relapse following the completion of treatment . CBL0137 also demonstrated anti-tumor effects in models of gemcitabine-resistant tumors .
Application in Combination with Gemcitabine for Non-Small Cell Lung and Pancreatic Cancer
Summary of the Application
CBL0137 has been found to act synergistically with gemcitabine, a nucleoside analog used in treatment of non-small lung cancer (NSCLC) and pancreatic ductal adenocarcinoma (PDA). Preliminary investigation into the mechanism underlying the synergy of this combination suggest that CBL0137 may enhance gemcitabine activity in part by abrogating the expression of modulators of gemcitabine response, such as cytidine deaminase and ribonucleotide reductase .
Methods of Application
The study investigated the effect of CBL0137 and its combination with gemcitabine .
Results or Outcomes
Application in Preclinical Models of Pancreatic Cancer
Results or Outcomes
CBL0137 was efficacious against mouse models of PDA and enhanced the effect of gemcitabine by causing a significant delay in tumor relapse following the completion of treatment. The data presented in the publication suggest that these combined effects may be a result of CBL0137 targeting of PDA cancer stem cells, as well as its modulation of the expression of genes that affect gemcitabine sensitivity in PDA cells. CBL0137 also demonstrated anti-tumor effects in models of gemcitabine-resistant tumors .
Safety And Hazards
Orientations Futures
CBL-0137 has broad anticancer activity and is currently being tested in phase 1 clinical trials in solid tumors and hematological malignancies . It has been identified as a potential new therapeutic for JAK2 mutation-driven diseases . These findings reveal a novel therapeutic regimen for small-cell lung cancer, combining cisplatin with an inhibitor that preferentially targets tumor-initiating cells .
Propriétés
IUPAC Name |
1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-13(2)22-9-10-23-20-7-5-16(14(3)24)11-18(20)19-12-17(15(4)25)6-8-21(19)23/h5-8,11-13,22H,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCSODVERGVDLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152589 | |
Record name | CBL-0137 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CBL-0137 free base | |
CAS RN |
1197996-80-7 | |
Record name | 1,1′-[9-[2-[(1-Methylethyl)amino]ethyl]-9H-carbazole-3,6-diyl]bis[ethanone] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1197996-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CBL-0137 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197996807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CBL-0137 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CBL-0137 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XKR07H9ER | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.